
Methyl 4-fluoro-3-nitrobenzoate
Overview
Description
Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9) is a fluorinated nitrobenzoic acid ester with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol. It is a white solid with a melting point of 56–59°C and is soluble in ethanol, ether, and methanol but insoluble in water . Its primary application lies in synthesizing organic intermediates, such as dimethyl 3-nitro-3',4-oxydibenzoate, and it serves as a key reagent in pharmaceutical and proteolysis-targeting chimera (PROTAC) syntheses .
The compound’s reactivity stems from the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, which activate the aromatic ring for nucleophilic substitution reactions. For instance, the fluorine atom at the para position is a good leaving group under basic conditions, enabling efficient substitution with thiols, phenols, or amines .
Preparation Methods
Esterification of 4-fluoro-3-nitrobenzoic Acid
The most common and well-documented method for preparing methyl 4-fluoro-3-nitrobenzoate is the esterification of 4-fluoro-3-nitrobenzoic acid with methanol. This reaction is typically catalyzed by thionyl chloride or concentrated sulfuric acid under reflux conditions.
Method Using Thionyl Chloride and Methanol
Procedure :
A solution of 4-fluoro-3-nitrobenzoic acid (5.0 g, 27.01 mmol) in methanol (50 mL) is cooled to 0 °C under a nitrogen atmosphere. Thionyl chloride (3.0 mL, 41.51 mmol) is added dropwise. The mixture is then refluxed at 70 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a diethyl ether and hexane mixture (1:2 v/v) to yield pure this compound.Yield and Purity :
The reaction typically achieves a high yield of approximately 98%, with purity confirmed by recrystallization and spectral analysis.-
$$
\text{4-fluoro-3-nitrobenzoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{Reflux}]{\text{SOCl}2, \text{DMF (cat.)}} \text{this compound} + \text{HCl} + \text{SO}_2
$$ Notes :
Dimethylformamide (DMF) is often used as a catalytic additive to enhance the reaction rate. The reaction is sensitive to moisture and requires anhydrous conditions.
Alternative Acid-Catalyzed Esterification
- Esterification can also be performed using concentrated sulfuric acid as a catalyst in methanol, which is a classical Fischer esterification method. However, this method is less commonly reported for this substrate due to the sensitivity of the nitro and fluoro substituents.
Post-Esterification Functionalization and Applications
This compound serves as a versatile intermediate for further nucleophilic aromatic substitution and reduction reactions.
Nucleophilic Aromatic Substitution :
The fluorine atom at the 4-position is susceptible to displacement by aromatic amines in the presence of potassium carbonate in tetrahydrofuran (THF) solvent at 0 °C to room temperature, yielding substituted anilines with high efficiency (95–98.6% yield).Reduction of Nitro Group :
The nitro group can be selectively reduced to an amine using iron powder and saturated ammonium chloride in isopropyl alcohol under reflux, with yields around 83–86.5%.
These transformations highlight the synthetic utility of this compound in constructing complex molecules such as benzimidazole derivatives and other bioactive compounds.
Physical and Chemical Properties Relevant to Preparation
Property | Value |
---|---|
Molecular Formula | C8H6FNO4 |
Molecular Weight (g/mol) | 199.14 |
Melting Point | 56–59 °C |
Boiling Point | 109 °C at 1 mmHg |
Flash Point | >110 °C (230 °F) |
Solubility | Soluble in ethanol, ether, methanol; insoluble in water |
Purity | Typically 98% after purification |
These properties influence the choice of solvents and purification techniques during preparation.
Summary Table of Preparation Methods
Step | Reagents & Conditions | Yield (%) | Notes |
---|---|---|---|
1 | 4-fluoro-3-nitrobenzoic acid + methanol + SOCl2 (1.5 equiv), reflux 70 °C, 2 h | 98 | Use of DMF catalytic; anhydrous conditions required |
2 | Recrystallization from diethyl ether/hexane (1:2 v/v) | Purification step | Ensures high purity product |
Research Findings and Practical Considerations
The esterification using thionyl chloride and methanol under reflux is the most efficient and reproducible method, providing high yields and purity suitable for further synthetic applications.
The reaction is sensitive to moisture and requires inert atmosphere (nitrogen) for optimal results.
The product is stable as a solid with a melting point around 56–59 °C, facilitating purification by recrystallization.
Alternative methods such as acid-catalyzed Fischer esterification are less favored due to potential side reactions with the nitro and fluoro substituents.
The prepared this compound is widely used in nucleophilic aromatic substitution reactions and reduction steps to access amine derivatives, which are key intermediates in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 4-fluoro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Synthetic Chemistry
Methyl 4-fluoro-3-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating complex molecular architectures.
- Case Study : In a study focusing on the synthesis of novel benzimidazole derivatives, this compound was used as a starting material for the preparation of small molecules that demonstrated significant anticancer activity against multiple cancer cell lines (Jurkat, K-562, HeLa) . The compound was synthesized with a yield of 98% through an esterification reaction with thionyl chloride in methanol.
Material Science
In material science, this compound is employed to formulate specialty polymers and coatings. The incorporation of this compound enhances the durability and chemical resistance of materials used in industrial applications.
- Application Example : The compound is involved in preparing dimethyl 3-nitro-3',4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester, showcasing its utility in creating advanced materials .
Analytical Chemistry
This compound is utilized as a standard in chromatographic techniques. Its stable chemical properties allow for accurate quantification of related compounds in complex mixtures.
- Data Table: Chromatographic Applications
Technique | Application | Reference |
---|---|---|
HPLC | Standard for quantification | |
GC | Calibration standard | |
TLC | Monitoring reaction progress |
Biochemical Research
In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. It provides insights into biological processes that can lead to therapeutic advancements.
- Research Insight : this compound has been utilized in studies focusing on apoptosis induction in cancer cells. The compound's derivatives were shown to alter mitochondrial membrane potential and induce early and late apoptosis .
Environmental Science
This compound contributes to environmental science by aiding the development of analytical methods for detecting pollutants. This application is critical for monitoring environmental contamination and ensuring compliance with safety regulations.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-nitrobenzoate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6)
- Structural Difference : Fluorine and nitro groups are swapped (fluoro at meta, nitro at para).
- Impact : The altered electronic effects reduce the leaving group ability of fluorine compared to the para-fluoro isomer. This positional change may lower reactivity in nucleophilic substitutions .
Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6)
- Structural Difference : Ethyl ester (-COOEt) instead of methyl (-COOMe).
- Properties : Higher molecular weight (213.16 g/mol) and altered solubility (more lipophilic). Crystal structure analysis reveals C-H···O hydrogen-bonded dimers arranged in chains, influencing solid-state packing .
Halogen-Substituted Analogs
Methyl 4-chloro-3-nitrobenzoate
- Structural Difference : Chlorine replaces fluorine.
- However, its larger atomic size may introduce steric hindrance .
- Safety : Chlorinated analogs may exhibit higher toxicity compared to fluoro derivatives .
Methyl 4-bromo-3-nitrobenzoate
- Synthesis : Bromination of methyl 4-fluoro-2-methyl-3-nitrobenzoate yields bromomethyl derivatives, which are useful in further functionalization .
- Reactivity : Bromine’s superior leaving group ability facilitates Suzuki couplings or cross-coupling reactions, expanding synthetic utility .
Functional Group Variants
Methyl 4-methoxy-3-nitrobenzoate
- Structural Difference : Methoxy (-OMe) replaces fluoro.
- Impact : The electron-donating methoxy group deactivates the ring, reducing susceptibility to nucleophilic attack. This makes it less reactive than the fluoro analog .
Methyl 4-amino-3-nitrobenzoate
- Structural Difference: Amino (-NH₂) replaces fluoro.
- Reactivity: The amino group is a strong electron donor, rendering the nitro group more electrophilic. This compound is prone to reduction reactions to form diamines .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
---|---|---|---|---|---|
Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | C₈H₆FNO₄ | 199.14 | 56–59 | Ethanol, ether |
Ethyl 4-fluoro-3-nitrobenzoate | 367-80-6 | C₉H₈FNO₄ | 213.16 | N/A (oil) | Lipophilic solvents |
Methyl 3-fluoro-4-nitrobenzoate | 185629-31-6 | C₈H₆FNO₄ | 199.14 | ~50–55* | Similar to methyl |
Methyl 4-chloro-3-nitrobenzoate | N/A | C₈H₆ClNO₄ | 215.59 | ~60–65* | Ethanol, DMF |
*Estimated based on structural analogs .
Table 2: Reaction Yields in Nucleophilic Substitutions
Key Research Findings
Reactivity Trends: this compound exhibits higher reactivity in nucleophilic aromatic substitutions compared to its methoxy or amino analogs due to the electron-withdrawing nitro-fluoro synergy .
Crystallography : Ethyl 4-fluoro-3-nitrobenzoate forms hydrogen-bonded dimers, a feature absent in the methyl analog, highlighting the impact of ester chain length on solid-state packing .
Safety Profiles : Fluoro derivatives generally have lower toxicity than chloro or bromo analogs, making them preferable in pharmaceutical syntheses .
Biological Activity
Methyl 4-fluoro-3-nitrobenzoate (CAS No. 329-59-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C₈H₆FNO₄
- Molecular Weight : 199.14 g/mol
- Boiling Point : Not specified
- Melting Point : 61 °C
- Solubility : Soluble in ethanol, ether, and methanol; insoluble in water.
Synthesis
This compound can be synthesized through the esterification of 4-fluoro-3-nitrobenzoic acid using thionyl chloride in methanol under reflux conditions. The reaction yields a high purity product, which can be further purified through recrystallization techniques .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In one study, it was used as a precursor in the synthesis of novel benzimidazole derivatives that exhibited significant cytotoxicity against various cancer cell lines, including HeLa and HCT116. The this compound was found to enhance apoptosis in these cells, indicating its potential as a lead compound for developing new anticancer agents .
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. It serves as a building block for synthesizing compounds that inhibit bacterial topoisomerases, crucial enzymes for bacterial DNA replication. Compounds derived from this compound demonstrated potent activity against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of benzimidazole derivatives synthesized from this compound.
- Methodology : MTT assay and Trypan blue exclusion assay were employed.
- Findings : The derivative showed an IC50 value of 1.88 ± 0.15 μM against HeLa cells, demonstrating significant anti-proliferative effects .
-
Antibacterial Efficacy Study :
- Objective : To assess the antibacterial activity of synthesized compounds based on this compound.
- Methodology : Evaluation against various bacterial strains using MIC determination.
- Results : Compounds exhibited strong antibacterial activity with MIC values indicating effectiveness against resistant strains, highlighting the compound's potential in antibiotic development .
Data Summary Table
Property/Activity | Value/Description |
---|---|
Molecular Formula | C₈H₆FNO₄ |
Molecular Weight | 199.14 g/mol |
Melting Point | 61 °C |
Solubility | Ethanol, ether, methanol (insoluble in water) |
Anticancer IC50 | 1.88 ± 0.15 μM (HeLa cells) |
Antibacterial MIC Range | <0.03125 – 0.25 μg/mL |
Q & A
Q. Basic Synthesis and Purification
Q. Q1: What are the standard methods for synthesizing methyl 4-fluoro-3-nitrobenzoate, and how can purity be optimized?
this compound is typically synthesized via esterification of 4-fluoro-3-nitrobenzoic acid using methanol and sulfuric acid as a catalyst. A reflux setup under anhydrous conditions for 3 hours achieves ~91% yield . For purity, recrystallization in hot ethyl acetate or methanol is recommended, as demonstrated in related nitrobenzoate derivatives . Solubility in ethanol, ether, and methanol (but insolubility in water) allows selective solvent extraction during workup .
Q. Characterization Techniques
Q. Q2: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry and ester group presence. The aromatic proton at δ 8.67 ppm (d, ) and methyl ester singlet at δ 3.97 ppm are diagnostic .
- X-ray Crystallography : Single-crystal studies (e.g., using SHELXTL) reveal intermolecular interactions like C–H⋯O bonds forming motifs, critical for understanding packing behavior . Monoclinic symmetry is common in nitrobenzoate analogs .
Q. Reactivity and Functionalization
Q. Q3: How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
The nitro group at the 3-position acts as a strong electron-withdrawing group, activating the para-fluoro substituent for nucleophilic aromatic substitution (SNAr). For example, reaction with 3-aminopentane in THF/KCO replaces fluorine with an amine, yielding methyl 3-nitro-4-(pentan-3-ylamino)benzoate in 92% yield . Microwave-assisted coupling with phenols (e.g., 2-bromophenol) also proceeds efficiently under mild conditions .
Q. Advanced Mechanistic Studies
Q. Q4: What computational or experimental approaches can resolve contradictions in reaction pathways involving this compound?
Conflicting data on byproduct formation (e.g., during amination) may arise from varying steric/electronic effects. To address this:
- DFT Calculations : Model transition states to predict regioselectivity.
- HPLC-MS : Monitor intermediates and byproducts in real-time .
- Isotopic Labeling : Track fluorine displacement kinetics using -labeled analogs (noted in related fluoronitro compounds) .
Q. Crystallographic Data Interpretation
Q. Q5: How can hydrogen-bonding patterns in this compound derivatives guide crystal engineering?
In ethyl 4-fluoro-3-nitrobenzoate, C–H⋯O interactions create dimeric motifs, forming chains along the -axis. These motifs stabilize crystal packing and can be exploited to design co-crystals with improved thermal stability . Graph-set analysis (Bernstein et al., 1995) is recommended for systematic hydrogen-bond classification .
Q. Handling and Safety Considerations
Q. Q6: What precautions are critical when handling this compound in high-temperature reactions?
- Incompatibilities : Avoid strong bases (risk of ester hydrolysis) and oxidizers (potential nitro group decomposition) .
- Protective Measures : Use nitrile gloves and fume hoods due to skin/eye irritation (H315, H319) and respiratory risks (H335) .
- Thermal Stability : Melting point (56–59°C) and flash point (>110°C) indicate moderate thermal hazard; monitor exotherms during reflux .
Q. Advanced Applications in Drug Discovery
Q. Q7: How is this compound utilized as a precursor in bioactive molecule synthesis?
It serves as a key intermediate for heterocycles like benzoxazines and phenoxazines. For example, coupling with 3-hydroxy-benzoic acid methyl ester yields dimethyl 3-nitro-3',4-oxydibenzoate, a precursor to kinase inhibitors . The nitro group facilitates subsequent reduction to amines for functionalization .
Q. Data Contradictions and Reproducibility
Q. Q8: Why might reported yields for this compound syntheses vary, and how can reproducibility be improved?
Variations arise from:
- Catalyst Purity : Trace water in HSO reduces esterification efficiency. Use freshly distilled methanol .
- Crystallization Conditions : Slow cooling in ethyl acetate/petroleum ether (60–80°C) optimizes crystal quality .
- Analytical Methods : Ensure consistent NMR integration and HPLC calibration to avoid overestimating yields .
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJSTPBUHAEFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410923 | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329-59-9 | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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